molecular formula C7H4N2OS B1288041 1,2,3-Benzothiadiazole-5-carboxaldehyde CAS No. 394223-15-5

1,2,3-Benzothiadiazole-5-carboxaldehyde

Cat. No. B1288041
M. Wt: 164.19 g/mol
InChI Key: BWKIBIZZLRPKFY-UHFFFAOYSA-N
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Patent
US07141564B2

Procedure details

This was prepared by oxidation of benzo[1,2,3]thiadiazol-5-yl-methanol (6a) with manganese dioxide in dichloromethane by the method of Example (4c).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]1[C:5]2[CH:6]=[CH:7][C:8]([CH2:10][OH:11])=[CH:9][C:4]=2[N:3]=[N:2]1>ClCCl.[O-2].[O-2].[Mn+4]>[S:1]1[C:5]2[CH:6]=[CH:7][C:8]([CH:10]=[O:11])=[CH:9][C:4]=2[N:3]=[N:2]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1N=NC2=C1C=CC(=C2)CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
S1N=NC2=C1C=CC(=C2)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.